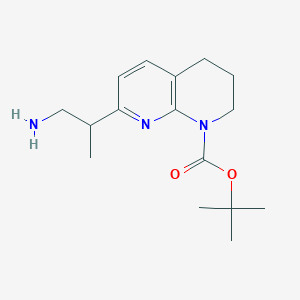
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Übersicht
Beschreibung
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS No. 1467822-57-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological implications through various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.38 g/mol. The structural characteristics contribute to its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar naphthyridine structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the carboxylate group in the structure enhances interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Cytotoxicity and Anticancer Potential
Studies on related naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, certain naphthyridine-based compounds have been tested against human cervical cancer (HeLa) and colon cancer (HCT116) cells, showing promising results in inhibiting cell proliferation . The mechanism often involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.
Enzyme Inhibition
Naphthyridine derivatives are also explored for their enzyme inhibitory potential. They have been shown to inhibit enzymes such as alkaline phosphatase and acetylcholinesterase, which are linked to various diseases including cancer and neurodegenerative disorders . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through multi-step reactions involving naphthyridine precursors and amine coupling reactions. The yield and purity of the synthesized compound are crucial for evaluating its biological activity.
A structure-activity relationship analysis suggests that modifications at various positions on the naphthyridine ring can significantly alter biological efficacy. For instance, introducing different substituents can enhance or reduce cytotoxicity depending on their electronic and steric properties .
Case Study 1: Antimicrobial Testing
A study conducted on a series of naphthyridine derivatives demonstrated that modifications at the 7-position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Cytotoxicity Assay
In vitro assays using MTT assays on HeLa cells revealed that tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Further mechanistic studies indicated that the compound induces apoptosis via mitochondrial pathways .
Eigenschaften
IUPAC Name |
tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(10-17)13-8-7-12-6-5-9-19(14(12)18-13)15(20)21-16(2,3)4/h7-8,11H,5-6,9-10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOBFPUGIGVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















